3-Bromo-4-ethylbenzoyl chloride
Description
3-Bromo-4-ethylbenzoyl chloride is an aromatic acyl chloride characterized by a benzoyl backbone substituted with a bromine atom at the 3-position and an ethyl group at the 4-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its substituents influence reactivity and lipophilicity.
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
3-bromo-4-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
HXDRDQKKWREBNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 3-bromo-4-ethylbenzoyl chloride and related benzoyl chlorides significantly impact their chemical behavior, synthesis, and applications. Below is a detailed analysis:
Positional Isomers: Bromine Substitution Patterns
- 4-Bromobenzoyl chloride (CAS 586-75-4): The bromine atom at the para position reduces steric hindrance compared to meta-substituted analogs. This compound is widely used in coupling reactions and exhibits moderate reactivity in nucleophilic acyl substitutions .
- Its applications overlap with the para isomer but may require tailored reaction conditions .
Substituent Variations: Alkyl vs. Electron-Withdrawing Groups
- Synthesized via oxalyl chloride at 80°C with 97% yield , this compound is less lipophilic than the ethyl analog.
- 4-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS 914636-26-3, C₈H₃BrClF₃O, MW 287.46 g/mol): The trifluoromethyl group is strongly electron-withdrawing, deactivating the aromatic ring and reducing nucleophilic substitution rates. This compound is valuable in fluorinated drug synthesis due to enhanced metabolic stability .
Functional Group Comparisons
- 4-Bromo-3-methylbenzenesulfonyl chloride (CAS 72256-93-0): A sulfonyl chloride derivative with bromine and methyl substituents. Unlike acyl chlorides, sulfonyl chlorides are more reactive in sulfonylation reactions, highlighting the importance of functional group selection in synthetic pathways .
Table 1: Comparative Analysis of this compound and Analogs
*Estimated properties based on structural analogs.
Physicochemical and Reactivity Differences
- Lipophilicity : The ethyl group in this compound enhances lipophilicity compared to methyl or trifluoromethyl analogs, making it more suitable for lipid-soluble drug intermediates.
- Reactivity : Electron-donating ethyl groups mildly activate the aromatic ring, whereas trifluoromethyl groups (in CAS 914636-26-3) deactivate it, altering reaction pathways in electrophilic substitutions .
- Stability : Bulkier substituents like ethyl may reduce volatility compared to methyl analogs, impacting storage and handling requirements .
Preparation Methods
Bromination of 4-Ethylbenzoic Acid
The direct bromination of 4-ethylbenzoic acid offers a straightforward route to 3-bromo-4-ethylbenzoic acid . The carboxylic acid group acts as a meta-directing group, while the ethyl group directs electrophilic substitution to the ortho/para positions. Under controlled conditions, bromination predominantly occurs at the meta position relative to the carboxylic acid, yielding the desired isomer.
Procedure :
-
4-Ethylbenzoic acid (1 mol) is dissolved in dichloromethane (160 mL).
-
A solution of sodium bromide (1.01 mol) in pure water (100 mL) is prepared, followed by the addition of 35% hydrochloric acid (100 mL) under stirring.
-
The mixtures are combined, and an 8% sodium hypochlorite aqueous solution (1.02 mol) is added dropwise under ultrasonic agitation at 20–25°C.
-
After 1 hour, the reaction is stirred for an additional 30 minutes, followed by phase separation. The organic layer is washed to neutrality, dried, and concentrated to yield 3-bromo-4-ethylbenzoic acid .
Key Data :
Conversion to Acid Chloride
The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .
Procedure :
-
3-Bromo-4-ethylbenzoic acid (1 mol) is refluxed with excess thionyl chloride (2.5 mol) in anhydrous dichloromethane for 4 hours.
-
The mixture is distilled under reduced pressure to remove residual thionyl chloride, yielding 3-bromo-4-ethylbenzoyl chloride as a pale-yellow liquid.
Key Data :
Bromination of 4-Ethylbenzaldehyde Followed by Oxidation
Bromination of 4-Ethylbenzaldehyde
This method adapts the ultrasonic-assisted bromination protocol described in CN109912396B, originally developed for 3-bromo-4-fluorobenzaldehyde.
Procedure :
-
4-Ethylbenzaldehyde (1 mol) is dissolved in dichloromethane (160 mL).
-
Sodium bromide (1.01 mol) and 35% hydrochloric acid (100 mL) are added, followed by dropwise addition of 8% sodium hypochlorite (1.02 mol) under ultrasonic agitation.
-
The product, 3-bromo-4-ethylbenzaldehyde , is isolated via phase separation and crystallization.
Key Data :
Oxidation to Carboxylic Acid
The aldehyde is oxidized to 3-bromo-4-ethylbenzoic acid using potassium permanganate (KMnO₄) in acidic conditions.
Procedure :
-
3-Bromo-4-ethylbenzaldehyde (1 mol) is stirred with KMnO₄ (3 mol) in a mixture of water and sulfuric acid at 80°C for 6 hours.
-
The reaction is filtered, and the filtrate is acidified to precipitate the carboxylic acid.
Key Data :
Acid Chloride Formation
As in Section 1.2, the acid is treated with thionyl chloride to yield the final product.
Bromination of 4-Ethyltoluene Followed by Oxidation
Bromination of 4-Ethyltoluene
This route leverages the directed bromination of toluene derivatives.
Procedure :
-
4-Ethyltoluene (1 mol) is reacted with bromine (1.1 mol) in the presence of iron(III) bromide (FeBr₃) at 40°C for 3 hours.
-
The product, 3-bromo-4-ethyltoluene , is purified via distillation.
Key Data :
Oxidation to Carboxylic Acid
The methyl group is oxidized to a carboxylic acid using KMnO₄.
Procedure :
-
3-Bromo-4-ethyltoluene (1 mol) is refluxed with KMnO₄ (5 mol) in aqueous NaOH (10%) for 12 hours.
-
The mixture is acidified with HCl to precipitate 3-bromo-4-ethylbenzoic acid .
Key Data :
Acid Chloride Formation
The acid is converted to the chloride as described in Section 1.2.
Comparative Analysis of Methods
| Method | Starting Material | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination | 4-Ethylbenzoic Acid | Bromination | 85–88 | Fewer steps; high purity | Limited scalability |
| Aldehyde Oxidation | 4-Ethylbenzaldehyde | Ultrasonic bromination | 89–91 | High regioselectivity | Requires oxidation step |
| Toluene Derivative | 4-Ethyltoluene | Friedel-Crafts alkylation | 70–73 | Commercially available starting material | Low yield in oxidation step |
Critical Reaction Parameters
Temperature Control
Ultrasonic-assisted reactions (20–25°C) improve bromination efficiency by enhancing mixing and reducing side reactions. Higher temperatures (>30°C) promote debromination and decomposition.
Solvent Selection
Dichloromethane is preferred for bromination due to its inertness and ability to dissolve both organic and aqueous phases. Polar aprotic solvents (e.g., DMF) are avoided to prevent solvolysis of the acid chloride.
Reagent Stoichiometry
A slight excess of sodium hypochlorite (1.02–1.04 mol) ensures complete bromination while minimizing halogenated byproducts.
Industrial-Scale Considerations
Large-scale production faces challenges in handling corrosive reagents (e.g., thionyl chloride) and managing exothermic reactions. Continuous flow systems are recommended for bromination and acid chloride formation to improve safety and yield .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 3-Bromo-4-ethylbenzoyl chloride in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats. Verify glove integrity before use, as penetration times for this compound are not established .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Use a respirator if high concentrations are anticipated .
- Emergency Procedures : For skin contact, immediately remove contaminated clothing and rinse with water for ≥15 minutes. For eye exposure, rinse cautiously with water for several minutes and seek medical attention .
- Waste Management : Store waste in dedicated containers and dispose via certified hazardous waste handlers to comply with REACH and OSHA regulations .
Q. What synthetic routes are effective for preparing this compound?
- Methodology :
- Precursor Selection : Start with 3-bromo-4-ethylbenzoic acid. Activate the carboxylic acid group using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- Reaction Conditions : Reflux in dry dichloromethane (DCM) or toluene at 40–60°C for 4–6 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) .
- Purification : Distill under reduced pressure (b.p. ~120–140°C at 15 mmHg) or recrystallize from anhydrous ether .
Q. How can this compound be characterized using spectroscopic methods?
- Methodology :
- NMR : Use - and -NMR in CDCl₃. Key signals:
- Aromatic protons (δ 7.2–8.1 ppm, integrating for substitution pattern).
- Ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂ adjacent to Br).
- Carbonyl carbon (δ ~170 ppm) .
- FT-IR : Confirm the acyl chloride group (C=O stretch at ~1770–1810 cm⁻¹) and C-Br bond (550–650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodology :
- Experimental Design :
Temperature Sensitivity : Store aliquots at –20°C, 4°C, and 25°C for 1–6 months.
Humidity Control : Expose samples to 30%, 60%, and 90% relative humidity in desiccators.
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track hydrolysis byproducts (e.g., 3-bromo-4-ethylbenzoic acid). Quantify purity loss using area-under-curve (AUC) analysis .
Q. What strategies resolve low yields in amide coupling reactions using this compound?
- Methodology :
- Side Reaction Mitigation :
Moisture Control : Use molecular sieves (3Å) in reaction vessels to sequester traces of water.
Base Optimization : Test organic bases (e.g., DMAP, pyridine) versus inorganic bases (e.g., NaHCO₃) to neutralize HCl byproduct .
Q. How do regulatory frameworks (e.g., REACH, OSHA) impact the use of this compound in multinational collaborations?
- Methodology :
- Compliance Checklist :
Labeling : Include GHS05 ("Corrosive") and H314 ("Causes severe skin burns") on containers .
Authorization : Confirm absence from REACH Annex XIV (Authorization List) and SVHC listings.
Documentation : Maintain Safety Data Sheets (SDS) aligned with 29 CFR 1910 (OSHA) for U.S. labs and EC No. 1907/2006 (REACH) for EU collaborations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
